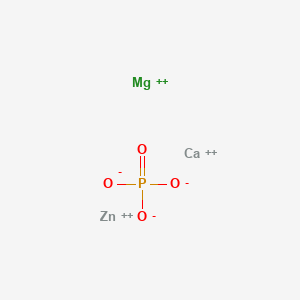
Phosphoric acid, calcium magnesium zinc salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, calcium magnesium zinc salt is a complex inorganic compound that combines the elements phosphorus, calcium, magnesium, and zinc. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is often used in coatings, fertilizers, and as a nutritional supplement due to its beneficial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of phosphoric acid, calcium magnesium zinc salt typically involves the reaction of phosphoric acid with calcium, magnesium, and zinc salts. One common method is the chemical conversion coating process, where phosphoric acid reacts with metal ions in a solution to form the desired compound. The reaction conditions often include a controlled pH, temperature, and concentration of reactants to ensure the formation of a stable and homogeneous product .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale chemical conversion processes. These processes involve the use of phosphoric acid baths containing calcium, magnesium, and zinc ions. The reaction is carefully monitored and controlled to produce high-quality coatings or salts that meet industrial standards. The use of accelerating agents such as nitrates, nitrites, and peroxides can enhance the reaction rate and improve the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, calcium magnesium zinc salt undergoes various chemical reactions, including:
Neutralization Reactions: Reacts with acids and bases to form salts and water.
Precipitation Reactions: Forms insoluble precipitates when mixed with certain reagents.
Complexation Reactions: Forms complex ions with other metal ions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, sulfuric acid, and sodium hydroxide. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various phosphates, such as calcium phosphate, magnesium phosphate, and zinc phosphate. These products have significant industrial and biological applications .
Scientific Research Applications
Phosphoric acid, calcium magnesium zinc salt has numerous scientific research applications:
Chemistry: Used in the synthesis of complex inorganic compounds and as a reagent in various chemical reactions.
Biology: Plays a role in nutrient utilization and metabolic processes in plants and animals.
Medicine: Used in supplements to provide essential minerals and in dental care products for remineralization of teeth.
Industry: Applied in coatings to improve corrosion resistance, wear resistance, and biocompatibility of metals
Mechanism of Action
The mechanism of action of phosphoric acid, calcium magnesium zinc salt involves the release of calcium, magnesium, and zinc ions, which interact with biological molecules and cellular structures. These ions play crucial roles in various biochemical pathways, including bone mineralization, enzyme activation, and cellular signaling. The phosphate ions act as buffers and participate in energy metabolism and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Calcium Phosphate: Commonly used in supplements and fertilizers.
Magnesium Phosphate: Used in medicine and as a food additive.
Zinc Phosphate: Applied in coatings and as a corrosion inhibitor.
Uniqueness
Phosphoric acid, calcium magnesium zinc salt is unique due to its combination of multiple essential minerals, which provides a broader range of applications and benefits compared to individual phosphates. Its ability to improve the properties of coatings and its role in biological systems make it a valuable compound in various fields .
Properties
CAS No. |
68052-05-1 |
|---|---|
Molecular Formula |
CaMgO4PZn+3 |
Molecular Weight |
224.7 g/mol |
IUPAC Name |
calcium;magnesium;zinc;phosphate |
InChI |
InChI=1S/Ca.Mg.H3O4P.Zn/c;;1-5(2,3)4;/h;;(H3,1,2,3,4);/q2*+2;;+2/p-3 |
InChI Key |
UYIPPRMENLKSKD-UHFFFAOYSA-K |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[Mg+2].[Ca+2].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















